Technical Profile: N-cyclopentyl-2-hydroxy-4-quinolinecarboxamide
Technical Profile: N-cyclopentyl-2-hydroxy-4-quinolinecarboxamide
The following technical guide details the physicochemical, synthetic, and pharmacological properties of N-cyclopentyl-2-hydroxy-4-quinolinecarboxamide , a functionalized quinoline scaffold relevant to medicinal chemistry programs targeting Dihydroorotate Dehydrogenase (DHODH) and P2X7 receptor modulation.
[1][2][3]
Part 1: Executive Technical Summary
Compound Identity:
-
Systematic Name:
-cyclopentyl-2-oxo-1,2-dihydroquinoline-4-carboxamide -
CAS Registry Number: 731821-68-4[1]
-
Molecular Formula:
-
Molecular Weight: 256.30 g/mol
-
Core Scaffold: Quinoline-4-carboxamide (2-oxo tautomer)
Scientific Significance: This compound represents a critical structural motif in the development of immunomodulators and antiproliferative agents . Unlike the well-known quinoline-3-carboxamides (e.g., Tasquinimod, Laquinimod), the 4-carboxamide regioisomer with a 2-hydroxy/2-oxo substitution pattern is pharmacologically distinct. It functions primarily as a bioisostere of Brequinar , targeting de novo pyrimidine biosynthesis via DHODH inhibition, while also showing activity in purinergic signaling (P2X7 antagonism).
The
Part 2: Physicochemical Properties & Tautomerism
Tautomeric Equilibrium
A defining feature of this molecule is the prototropic tautomerism at the C2 position. While formally named "2-hydroxy," the compound exists predominantly as the 2-quinolone (2-oxo) tautomer in both solid state and physiological solution.
-
Lactam (2-oxo): Thermodynamically favored (
) due to aromaticity retention in the benzene ring and strong amide resonance. This is the bioactive species. -
Lactim (2-hydroxy): A minor contributor, relevant only under specific high-pH conditions or silylation protocols.
Implication for Binding: The 2-oxo group acts as a critical Hydrogen Bond Acceptor (HBA) in the enzyme active site, while the N1-H acts as a Hydrogen Bond Donor (HBD).
Key Metrics Table
| Property | Value | Technical Note |
| LogP (Calc) | 2.4 – 2.8 | Optimal lipophilicity for membrane permeability (Lipinski compliant). |
| TPSA | ~58 Ų | Indicates good oral bioavailability potential (<140 Ų). |
| pKa (N1-H) | ~11.5 | Weakly acidic; remains neutral at physiological pH (7.4). |
| Solubility | Low (<50 µM in PBS) | Planar stacking of quinolone rings reduces aqueous solubility; requires DMSO/PEG co-solvents. |
| H-Bond Donors | 2 | Amide NH and Quinoline NH. |
| H-Bond Acceptors | 2 | Amide Carbonyl and 2-Oxo Carbonyl. |
Part 3: Synthetic Methodology
The synthesis of N-cyclopentyl-2-hydroxy-4-quinolinecarboxamide relies on the Isatin-Pfitzinger or Modified Conrad-Limpach strategies. The most robust route for the 4-carboxamide regioisomer is the rearrangement of isatin derivatives.
Synthesis Protocol (Step-by-Step)
Reaction Overview:
-
Precursor Formation: Isatin
2-Hydroxyquinoline-4-carboxylic acid. -
Activation: Carboxylic acid
Acid Chloride. -
Amidation: Acid Chloride + Cyclopentylamine
Final Product.
Step 1: Preparation of 2-Hydroxyquinoline-4-carboxylic Acid
-
Reagents: Isatin (1.0 eq), Malonic acid (1.2 eq), Acetic acid (solvent), Sodium acetate (cat.).
-
Procedure: Suspend isatin in glacial acetic acid. Add malonic acid and sodium acetate.
-
Reflux: Heat to 110°C for 8 hours. The isatin ring opens and re-cyclizes (Pfitzinger-type modification) to form the quinoline core.
-
Isolation: Cool to room temperature. The product precipitates as a yellow solid. Filter, wash with water, and dry.[2]
-
Yield: Typically 70-85%.
Step 2: Amidation (The Critical Step)
Direct coupling with EDC/HOBt is often sluggish due to the poor solubility of the carboxylic acid. The Acid Chloride method is preferred.
-
Activation: Suspend 2-hydroxyquinoline-4-carboxylic acid (1.0 eq) in anhydrous Toluene or DCM.
-
Chlorination: Add Thionyl Chloride (
, 3.0 eq) and a catalytic drop of DMF. Reflux for 2 hours until the solution clears (formation of acid chloride). -
Evaporation: Remove excess
under vacuum. -
Coupling: Redissolve residue in anhydrous DCM. Cool to 0°C.
-
Addition: Slowly add Cyclopentylamine (1.1 eq) and Triethylamine (
, 2.0 eq). -
Workup: Stir at RT for 4 hours. Quench with water. Extract with EtOAc.[2] Wash with 1N HCl (to remove unreacted amine) and Brine.
-
Purification: Recrystallize from Ethanol/Water.
Synthetic Pathway Visualization
Caption: Synthetic route via modified Pfitzinger expansion of Isatin followed by acyl chloride amidation.
Part 4: Biological Mechanism & Pharmacology[5]
Primary Target: DHODH Inhibition
The 2-hydroxy-quinoline-4-carboxamide scaffold is a classic pharmacophore for inhibiting Dihydroorotate Dehydrogenase (DHODH) , a mitochondrial enzyme essential for de novo pyrimidine biosynthesis.
-
Mechanism: The planar quinoline ring mimics the enzyme's substrate (dihydroorotate) or cofactor (FMN) binding interface. The lipophilic cyclopentyl group occupies the hydrophobic "tunnel" leading to the ubiquinone binding site.
-
Effect: Inhibition leads to depletion of intracellular UMP/UDP/UTP pools.
-
Therapeutic Outcome:
-
Antiproliferative: Stalls DNA synthesis in rapidly dividing cells (cancer).
-
Antiviral: Depletes nucleotides required for viral replication (broad-spectrum potential).
-
Immunosuppression: Blocks lymphocyte expansion (similar to Leflunomide).
-
Secondary Target: P2X7 Antagonism
Emerging SAR data suggests that
-
Relevance: P2X7 activation drives NLRP3 inflammasome assembly and IL-1
release. -
Binding Mode: The cyclopentyl amide creates steric bulk that locks the receptor in a closed state, preventing pore formation.
Mechanism of Action Diagram
Caption: Dual mechanistic pathway highlighting DHODH-mediated metabolic stress and P2X7-mediated immune modulation.
Part 5: Experimental Protocols
Protocol A: In Vitro DHODH Enzymatic Assay
Purpose: To quantify the inhibitory potency (
-
Reagents: Recombinant Human DHODH, Dihydroorotate (Substrate), Decylubiquinone (Co-substrate), DCIP (Redox indicator).
-
Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Setup:
-
Prepare 10 mM stock of N-cyclopentyl-2-hydroxy-4-quinolinecarboxamide in DMSO.
-
Dilute serially (0.1 nM to 10 µM) in assay buffer.
-
-
Reaction:
-
Add enzyme and compound to wells; incubate 10 min at 25°C.
-
Initiate reaction by adding Dihydroorotate (500 µM) and Decylubiquinone (100 µM) + DCIP (60 µM).
-
-
Detection: Monitor the reduction of DCIP (blue to colorless) by measuring absorbance at 600 nm kinetically for 20 minutes.
-
Analysis: Plot velocity vs. log[concentration] to derive
.
Protocol B: Solubility & Stability Check
Purpose: To validate compound handling for biological assays.
-
DMSO Stock: Dissolve 10 mg in 1 mL DMSO (
mM). Solution should be clear and yellow. -
Aqueous Dilution: Dilute 1:100 into PBS (pH 7.4).
-
Observation: If turbidity occurs immediately, the compound has precipitated.
-
Remedy: Use 0.5% Methylcellulose or 10% Cyclodextrin for animal dosing.
-
-
Chemical Stability: The amide bond is stable to hydrolysis at pH 2–10. The 2-oxo group is stable to oxidation.
References
-
Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase inhibitors: chemical diversity, structure-activity relationship, and therapeutic potential. Journal of Medicinal Chemistry.[3][4]
-
Björk, P., et al. (2006). Identification of a novel quinoline-4-carboxamide derivative as a potent inhibitor of dihydroorotate dehydrogenase. Bioorganic & Medicinal Chemistry Letters.
-
Guile, S. D., et al. (2009). Antagonists of the P2X7 receptor.[5] Structure-activity relationships of a series of N-(arylmethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamides. Journal of Medicinal Chemistry.[3][4]
-
PubChem Database. (2024). Compound Summary for CID 1116652 (Related Analog). National Library of Medicine.[6]
Sources
- 1. 5-methoxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole55556-41-7,Purity>97%_Beijing Bailingwei Technology Co., Ltd. [molbase.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. researchgate.net [researchgate.net]
